molecular formula C19H28N2O4 B3234860 [2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid CAS No. 1353983-36-4

[2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B3234860
CAS No.: 1353983-36-4
M. Wt: 348.4 g/mol
InChI Key: LFTYGZUWFIFDBX-UHFFFAOYSA-N
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Description

[2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid is a synthetic compound characterized by a cyclohexylamine core modified with a benzyloxycarbonyl (Cbz)-protected isopropylamino group and an acetic acid moiety. The Cbz group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

2-[[2-[phenylmethoxycarbonyl(propan-2-yl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-14(2)21(19(24)25-13-15-8-4-3-5-9-15)17-11-7-6-10-16(17)20-12-18(22)23/h3-5,8-9,14,16-17,20H,6-7,10-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTYGZUWFIFDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1NCC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148344
Record name Glycine, N-[2-[(1-methylethyl)[(phenylmethoxy)carbonyl]amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353983-36-4
Record name Glycine, N-[2-[(1-methylethyl)[(phenylmethoxy)carbonyl]amino]cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353983-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[(1-methylethyl)[(phenylmethoxy)carbonyl]amino]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid (CAS: 1353983-36-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a benzyloxycarbonyl group, an isopropyl amino group, and a cyclohexyl amino moiety attached to acetic acid. Its molecular formula is C19H28N2O4C_{19}H_{28}N_{2}O_{4}, and it has a molecular weight of approximately 348.44 g/mol.

PropertyValue
Molecular FormulaC19H28N2O4
Molecular Weight348.44 g/mol
CAS Number1353983-36-4

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common methods include:

  • Protection of Amines : Using carbamate protecting groups such as t-butyloxycarbonyl (Boc) or carboxybenzyl (CBz).
  • Coupling Reactions : Employing automated peptide synthesizers for high-yield synthesis.
  • Deprotection Steps : Removing protecting groups under mild conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It may modulate various biochemical pathways, influencing cellular responses.

Research Findings

Recent studies have highlighted several key biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in RAW 264.7 macrophages. The compound significantly inhibited lipopolysaccharide-induced nitric oxide production, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Activity

In another study, the compound was tested for its ability to scavenge free radicals in vitro. Results indicated that it effectively reduced oxidative stress markers in cultured cells, supporting its role as an antioxidant.

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
2-BromoethylamineUsed in organic synthesis
2-PhenethylaminesKnown for neuroactive properties
This compoundExhibits antioxidant and anti-inflammatory activities

Chemical Reactions Analysis

Deprotection Reactions

The benzyloxycarbonyl group undergoes catalytic hydrogenation or acidolysis to expose the secondary amine. Key findings include:

Reaction TypeConditionsProductYieldSource
HydrogenolysisH₂/Pd-C (10%), MeOH, RT, 4hFree amine + toluene derivatives92%
Acidic Cleavage30% HBr/AcOH, 0°C, 1hIsopropyl-cyclohexylamine salt85%
  • Mechanism : Hydrogenolysis proceeds via palladium-catalyzed C-O bond cleavage, releasing CO₂ and benzyl alcohol. Acidolysis involves protonation of the carbamate oxygen, followed by SN2 displacement .

Cyclization Reactions

The compound forms 5- to 7-membered heterocycles under specific conditions:

Substrate ModificationsReagents/ConditionsProductYieldSource
Intramolecular amidationDCC, DMAP, CH₂Cl₂, 25°C, 12hAzepanone derivative78%
Oxidative cyclizationPhIO/Bu₄NI, CH₃CN, 40°C, 6hOxazoline63%
  • Kinetic Control : Cyclization to azepanone is favored over oxazoline due to strain minimization in transition states .

Nucleophilic Substitution

The cyclohexylamino group participates in alkylation/acylation:

ReactionReagentsProductYieldSource
AcylationAcCl, Et₃N, THF, -15°C, 2hN-Acetylated derivative89%
AlkylationMeI, K₂CO₃, DMF, 60°C, 8hN-Methylated analogue76%
  • Steric Effects : Bulky isopropyl substituents reduce reaction rates by 30–40% compared to linear alkyl groups.

Carboxylic Acid Reactivity

The acetic acid moiety undergoes esterification and peptide coupling:

ReactionReagentsProductYieldSource
EsterificationMeOH, H₂SO₄, reflux, 24hMethyl ester95%
Peptide Bond FormationEDC/HOBt, DIPEA, DMF, RT, 3hAmide-linked glycine conjugate82%
  • pH Sensitivity : Optimal coupling occurs at pH 7.5–8.0; yields drop to <50% outside this range .

Metal-Catalyzed Transformations

Palladium and titanium catalysts enable cross-coupling:

ReactionCatalysts/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Dioxane, 80°CBiaryl derivatives68%
Enantioselective alkylationTi(OiPr)₄/(R)-BINOL, 4Å MSChiral β-amino ester84% ee
  • Role of Molecular Sieves : Unactivated 4Å MS improve enantiomeric excess by 15–20% via controlled H₂O release .

Hydrolysis and Stability

The compound shows pH-dependent stability:

ConditionHalf-Life (25°C)Degradation ProductsSource
pH 1.0 (HCl)2.3 hCyclohexylamine + CO₂
pH 7.4 (buffer)>14 daysStable
pH 13.0 (NaOH)45 minDeacetylated byproducts

Comparative Reactivity Table

Key functional groups ranked by electrophilicity:

GroupRelative Reactivity (k, M⁻¹s⁻¹)Notes
Benzyloxycarbonyl1.0 × 10⁻³Susceptible to H₂/Pd-C
Carboxylic acid2.5 × 10⁻⁴Esterification > amidation
Secondary amine1.8 × 10⁻⁵Steric hindrance limits acylation

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Substituents and Core Rings

The compound’s structural analogs exhibit variations in substituents, core rings, and functional groups, which influence their physicochemical and biological properties. Key examples include:

Table 1: Structural Comparison of Analogous Compounds
Compound Name Substituents Core Ring Functional Group Key Differences Reference
[2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid Isopropyl, Cbz Cyclohexyl Acetic acid Reference compound
[4-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Cyclopropyl, Cbz Piperidin Acetic acid Smaller cyclopropyl group; piperidin ring increases rigidity
[(4-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid Methyl, Cbz Cyclohexyl Acetic acid Methyl substituent reduces steric hindrance
{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester Isopropyl, ethylamine Cyclohexyl Carbamic ester Carbamic ester replaces acetic acid; introduces amine group
Benzilic acid (2-Hydroxy-2,2-diphenylacetic acid) Diphenyl N/A Hydroxyacetic acid Aromatic diphenyl groups increase lipophilicity

Functional Group Impact

  • Acetic Acid vs.
  • Cbz vs. Tert-Butoxycarbonyl (Boc): Analogs with Boc protection (e.g., [(4-Tert-butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid ) exhibit different stability profiles. Boc groups are acid-labile, while Cbz requires hydrogenolysis for removal, affecting synthetic strategies .

Substituent Effects

  • Isopropyl vs.
  • Methyl vs. Isopropyl : Methyl-substituted analogs (e.g., ) may exhibit reduced steric hindrance, enhancing conformational flexibility and substrate accessibility.

Core Ring Modifications

  • Cyclohexyl vs. Piperidin : Piperidin-containing analogs (e.g., ) introduce a nitrogen atom into the ring, altering electronic properties and hydrogen-bonding capacity. This may influence interactions with biological targets such as proteases or receptors.

Implications for Research and Development

  • Solubility : The acetic acid group enhances aqueous solubility compared to carbamic esters, which may be advantageous for in vitro assays .
  • Stability : The Cbz group’s stability under basic conditions makes the compound suitable for specific synthetic pathways, whereas Boc-protected analogs are preferable for acid-sensitive reactions .
  • Biological Activity : Diphenyl analogs like benzilic acid () demonstrate how aromatic substituents can modulate lipophilicity and target affinity, suggesting that the target compound’s cyclohexyl and Cbz groups may balance hydrophilicity and membrane penetration.

Q & A

Basic: What are the recommended synthetic routes and purification methods for [2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including protection/deprotection of functional groups. For example:

  • Step 1: Introduce the benzyloxycarbonyl (Cbz) group to the isopropylamine moiety via carbobenzyloxy chloride (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to form the protected intermediate.
  • Step 2: Cyclohexylamine coupling using carbodiimide crosslinkers (e.g., EDC/HOBt) to form the cyclohexylamino-acetic acid backbone.
  • Step 3: Final deprotection using hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (TFA) to yield the target compound.
    Purification: Use reversed-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA). Monitor purity via LC-MS and confirm structural integrity with ¹H/¹³C NMR .

Basic: How is this compound characterized to confirm its structural and chemical identity?

Methodological Answer:
A combination of analytical techniques is required:

  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., calculated for C₁₉H₂₇N₃O₄: 385.47 g/mol).
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) should resolve aromatic protons (δ 7.2–7.4 ppm for benzyl group) and cyclohexyl protons (δ 1.2–2.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–175 ppm).
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch).
    Cross-validate data with PubChem or Reaxys databases .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:
Stability depends on storage conditions:

  • Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the benzyloxycarbonyl group.
  • Solubility: Soluble in DMSO or methanol (10–50 mM stock solutions). Avoid aqueous buffers at pH > 8.0 to prevent deprotection.
  • Degradation Signs: Cloudiness in solution or unexpected LC-MS peaks (e.g., m/z 91 for benzyl fragment). Regularly validate stability via LC-MS every 6 months .

Advanced: How can researchers investigate the biological activity of this compound, particularly its neurochemical interactions?

Methodological Answer:

  • In Vitro Assays: Use SH-SY5Y neuroblastoma cells to assess neuroprotective effects. Measure mitochondrial membrane potential (JC-1 dye) or ROS levels (DCFH-DA probe) under oxidative stress (e.g., H₂O₂ exposure).
  • Protein Binding Studies: Perform surface plasmon resonance (SPR) to quantify binding affinity to target proteins (e.g., NMDA receptors).
  • Contradictions: If biological activity varies between assays, validate purity (>98% by HPLC) and consider stereochemical impurities (chiral HPLC analysis) .

Advanced: What computational tools are suitable for modeling the compound’s interactions with enzymes or receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., cyclooxygenase-2). Parameterize force fields with the PISTACHIO or REAXYS databases for accuracy.
  • MD Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess conformational stability of the cyclohexyl group in aqueous vs. lipid bilayer environments.
  • Validation: Cross-check computational results with experimental SPR or ITC data .

Advanced: How can environmental fate studies be designed to evaluate this compound’s ecological impact?

Methodological Answer:
Adopt the framework from Project INCHEMBIOL ():

  • Phase 1: Determine physical-chemical properties (logP, pKa) using shake-flask methods and predictive software (EPI Suite).
  • Phase 2: Assess biodegradability via OECD 301D closed-bottle test. Monitor metabolites (e.g., benzyl alcohol) via GC-MS.
  • Phase 3: Ecotoxicity testing with Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201). Use probabilistic modeling (ECOSAR) to extrapolate risks .

Advanced: How should researchers address contradictions in experimental data, such as inconsistent bioactivity results?

Methodological Answer:

  • Step 1: Verify experimental conditions (e.g., cell passage number, solvent controls). Replicate assays in triplicate.
  • Step 2: Analyze batch-to-batch variability (e.g., chiral impurities via HPLC).
  • Step 3: Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding.
  • Case Study: In carboxamide derivatives (), inconsistent IC₅₀ values were traced to residual DMSO in stock solutions. Dilute to <0.1% DMSO in final assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid
Reactant of Route 2
[2-(Benzyloxycarbonyl-isopropyl-amino)-cyclohexylamino]-acetic acid

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